

A Comparative Analysis of the Biological Activities of 2H-Chromen-3-ylmethanol Derivatives

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Compound of Interest

Compound Name: 2H-chromen-3-ylmethanol

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For Researchers, Scientists, and Drug Development Professionals

The 2H-chromene scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial properties of various derivatives of **2H-chromen-3-ylmethanol**, supported by experimental data from peer-reviewed studies. While quantitative biological activity data for the parent compound, **2H-chromen-3-ylmethanol**, is not readily available in the cited literature, this guide focuses on comparing the performance of its derivatives to elucidate structure-activity relationships and guide future drug discovery efforts.

Anticancer Activity

Derivatives of **2H-chromen-3-ylmethanol** have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary method for evaluating this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC₅₀), the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for comparison.

Table 1: Comparative Anticancer Activity (IC₅₀ in μ M) of 2H-Chromene Derivatives

Compound/ Derivative	MCF-7 (Breast)	HepG2 (Liver)	HCT116 (Colon)	A549 (Lung)	Reference
Dihydropyrazole derivative (10a)	-	0.98 ± 0.11	-	-	[1]
Pyrano[3,2-c]chromene (4e)	0.2	0.8	0.5	-	[2]
Pyrano[3,2-c]chromene (4f)	0.5	1.2	0.9	-	[2]
Pyrano[3,2-c]chromene (4m)	1.1	1.7	1.3	-	[2]
Dihydropyran o[3,2-c]chromene (4m)	-	-	45	-	[3]
Dihydropyran o[3,2-c]chromene (5j)	-	-	50	-	[3]
Dihydropyran o[3,2-c]chromene (5k)	-	-	47	-	[3]
Benzochrome ne derivatives	4.6 - 21.5	-	-	-	[4]
Chromeno[3,4-d]imidazole 4(1H)-one (35)	"dramatic"	-	"dramatic"	-	[5]

Note: A lower IC50 value indicates higher potency. "-" indicates data not available in the cited sources.

Antimicrobial Activity

Various 2H-chromene derivatives have also been evaluated for their ability to inhibit the growth of pathogenic bacteria. The primary methods for assessing antimicrobial activity are the agar well diffusion assay, which measures the zone of inhibition around the compound, and broth microdilution, which determines the Minimum Inhibitory Concentration (MIC).

Table 2: Comparative Antimicrobial Activity of 2H-Chromene Derivatives

Compound/Derivative	Organism	Zone of Inhibition (mm)	MIC (µg/mL)	Reference
2H-Chromenylmethylenes benzohydrazides (6a, 6f, 6p, 6t)	Bacteria	Potent	-	
Fused Chromenes	Bacteria	Moderate to High	-	[6]
1,2,3-Triazole derivatives (10c, 10e)	Various Bacteria	-	Promising	[7]
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid ethyl ester	Gram (+) & Gram (-) bacteria	-	Screened	[8]
Halogenated 3-Nitro-2H-Chromenes	S. aureus (MDR)	-	1 - 8	[9]
Coumarinyl-azetidinone Derivatives	S. aureus, S. pyogenes, E. coli, P. aeruginosa	-	Potent	

Note: A larger zone of inhibition and a lower MIC value indicate greater antimicrobial activity. "-" indicates data not available in the cited sources.

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number

of viable cells present.

Workflow:



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MTT Assay Workflow

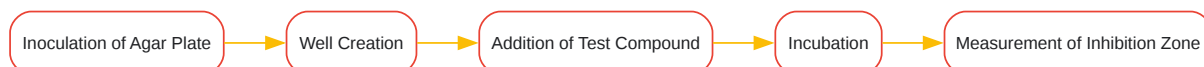
Procedure:

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT reagent is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the control (untreated cells).

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance.

Workflow:



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Agar Well Diffusion Assay Workflow

Procedure:

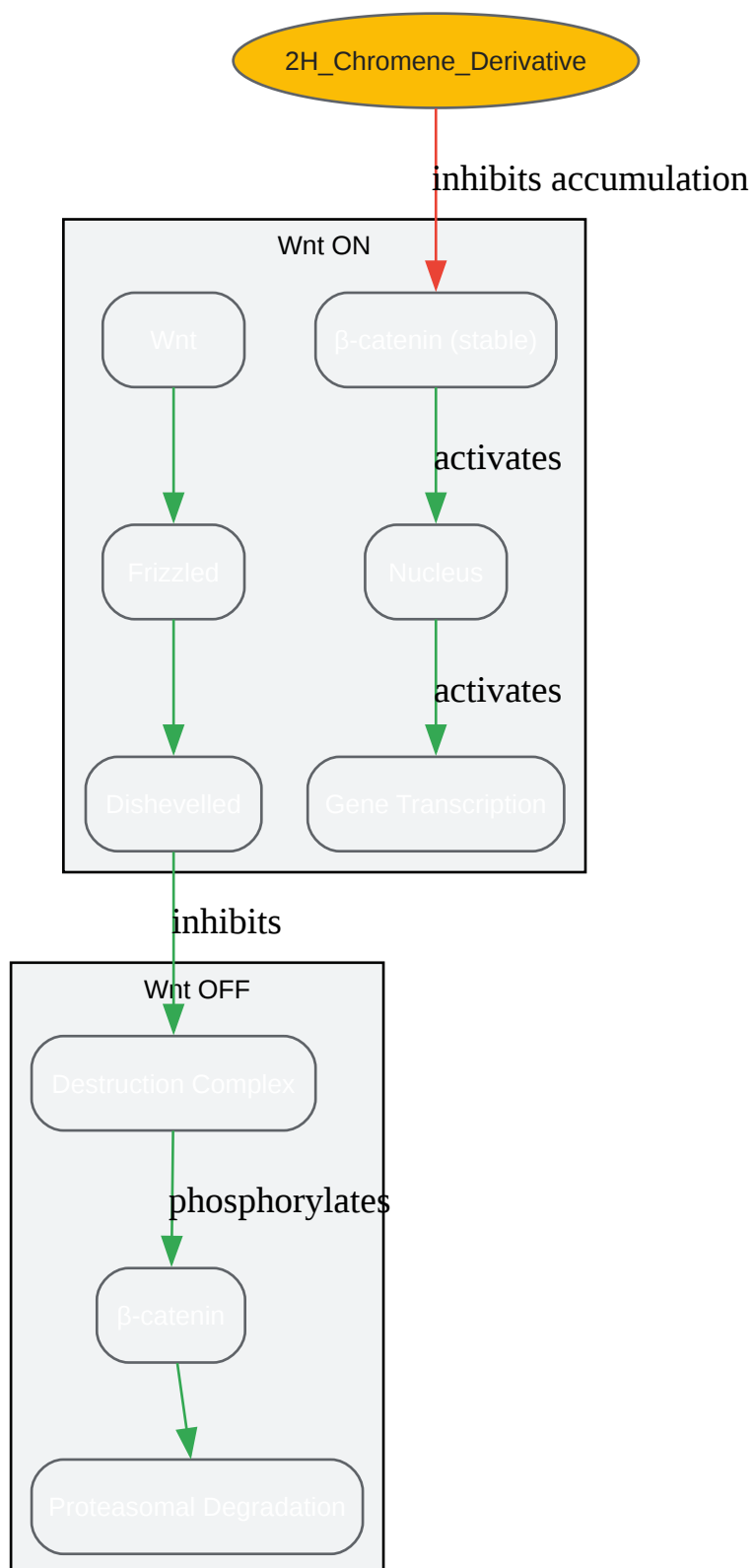
- **Inoculation:** A standardized inoculum of the test microorganism is uniformly spread over the surface of a sterile agar plate.
- **Well Creation:** Wells of a specific diameter are punched into the agar using a sterile cork borer.
- **Compound Addition:** A defined volume of the test compound solution is added to each well.
- **Incubation:** The plates are incubated under appropriate conditions for the test microorganism.
- **Measurement:** The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

Signaling Pathways in Anticancer Activity

The anticancer effects of some 2H-chromene derivatives have been linked to their ability to modulate key signaling pathways involved in cancer cell proliferation and survival.

Wnt/ β -catenin Signaling Pathway

Aberrant activation of the Wnt/ β -catenin pathway is a hallmark of many cancers. Some 2H-chromene derivatives have been shown to inhibit this pathway, leading to decreased cancer cell growth.^[1]

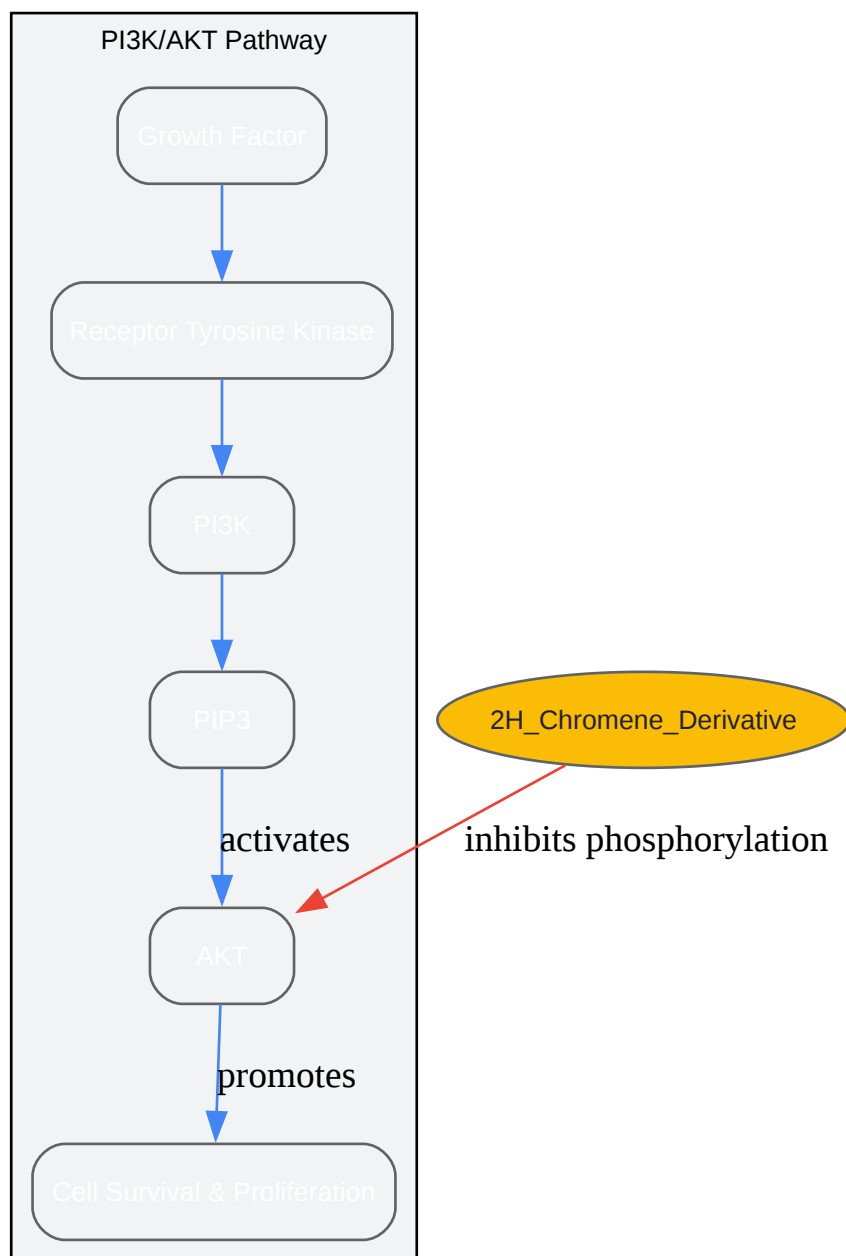


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Inhibition of Wnt/β-catenin Pathway

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer. Inhibition of this pathway can induce apoptosis in cancer cells.



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Inhibition of PI3K/AKT Pathway

Conclusion

The derivatives of **2H-chromen-3-ylmethanol** represent a versatile class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. The presented data highlights that structural modifications to the 2H-chromene core can lead to substantial improvements in biological activity. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives is warranted to optimize their therapeutic potential. The lack of publicly available data on the parent compound, **2H-chromen-3-ylmethanol**, underscores the need for its biological evaluation to provide a comprehensive baseline for future comparative studies.

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